molecular formula C20H20O4S2 B14315484 1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene CAS No. 109432-99-7

1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene

Cat. No.: B14315484
CAS No.: 109432-99-7
M. Wt: 388.5 g/mol
InChI Key: HORCGVLZODLVLS-UHFFFAOYSA-N
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Description

1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with dimethylidene groups and disulfonyl-linked benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a cyclohexane derivative is reacted with sulfonyl chloride and benzene derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. Additionally, the benzene rings may participate in π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-4-methylenecyclohexane: Similar in structure but lacks the disulfonyl and benzene components.

    3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-: Shares the cyclohexane ring but differs in functional groups and overall structure.

Uniqueness

1,1’-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene is unique due to its combination of cyclohexane, dimethylidene, disulfonyl, and benzene components. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

109432-99-7

Molecular Formula

C20H20O4S2

Molecular Weight

388.5 g/mol

IUPAC Name

[1-(benzenesulfonyl)-3,4-dimethylidenecyclohexyl]sulfonylbenzene

InChI

InChI=1S/C20H20O4S2/c1-16-13-14-20(15-17(16)2,25(21,22)18-9-5-3-6-10-18)26(23,24)19-11-7-4-8-12-19/h3-12H,1-2,13-15H2

InChI Key

HORCGVLZODLVLS-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC(CC1=C)(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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